N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine (CAS 1706451-22-0; synonym CAS 956438-59-8) is a heterocyclic building block of formula C₈H₁₁N₃O₂ and molecular weight 181.20 g·mol⁻¹, featuring a pyrimidine core substituted at the 4-position with an oxetan-3-yloxy ether, at the 5-position with a secondary methylamine, and unsubstituted at the 2-position. The compound integrates three pharmacologically relevant structural motifs—the pyrimidine ring, the oxetane oxygen heterocycle, and the N-methylamino group—within a single, compact scaffold.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B11908946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCNC1=CN=CN=C1OC2COC2
InChIInChI=1S/C8H11N3O2/c1-9-7-2-10-5-11-8(7)13-6-3-12-4-6/h2,5-6,9H,3-4H2,1H3
InChIKeyXEGWMMRGEOJOPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine: Structural Identity, Physicochemical Profile, and Procurement Context


N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine (CAS 1706451-22-0; synonym CAS 956438-59-8) is a heterocyclic building block of formula C₈H₁₁N₃O₂ and molecular weight 181.20 g·mol⁻¹, featuring a pyrimidine core substituted at the 4-position with an oxetan-3-yloxy ether, at the 5-position with a secondary methylamine, and unsubstituted at the 2-position . The compound integrates three pharmacologically relevant structural motifs—the pyrimidine ring, the oxetane oxygen heterocycle, and the N-methylamino group—within a single, compact scaffold. Commercially available at 97% purity from multiple global suppliers, it is positioned as a key intermediate for constructing targeted kinase inhibitors and other small-molecule therapeutics . The oxetane ring serves as a non-classical bioisostere of the carbonyl group, capable of profoundly modulating aqueous solubility, lipophilicity, metabolic stability, and conformational preference when introduced into a lead series [1].

Why N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine Cannot Be Replaced by Common Oxetane-Pyrimidine Building Blocks


Oxetane-pyrimidine building blocks with identical molecular formula (C₇H₉N₃O₂) but differing substitution patterns—such as 2-(oxetan-3-yloxy)pyrimidin-5-amine or 4-(oxetan-3-yloxy)pyrimidin-2-amine—cannot be interchanged with the target compound because the combination of an N-methyl group at the 5-position and a free 2-position on the pyrimidine ring creates a unique hydrogen-bond donor/acceptor topology and a distinct vector for further chemical elaboration . The oxetane moiety itself is known to alter metabolic clearance pathways via microsomal epoxide hydrolase (mEH), and the degree of mEH-catalyzed hydrolysis is exquisitely sensitive to minor structural modifications, including the presence and position of amine substituents on the heterocyclic core [1]. Consequently, substituting even a closely related analog can redirect metabolic fate, change the compound's reactivity in downstream coupling reactions, and compromise the design of the final target molecule.

N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine: Head-to-Head Quantitative Differentiation Evidence


TPSA Differential: Reduced Polar Surface Area Relative to the 2-Oxetanyloxy Regioisomer

The target compound exhibits a topological polar surface area (TPSA) of 56.27 Ų, which is 13.99 Ų lower than the 70.26 Ų measured for its closest regioisomer, 2-(oxetan-3-yloxy)pyrimidin-5-amine (CAS 1349709-06-3), where the oxetanyloxy group is attached at the pyrimidine 2-position rather than the 4-position . This 20% reduction in TPSA is attributable to the electron-withdrawing effect of the ring nitrogen adjacent to the oxetane linkage in the 2-substituted isomer and the presence of the N-methyl substituent altering the overall polarity distribution.

Medicinal Chemistry Drug Design Physicochemical Profiling

LogP Differentiation: Lower Lipophilicity Versus the 2-Oxetanyloxy Regioisomer

The target compound has a measured/calculated LogP of 0.2959, notably lower than the LogP of 0.4176 for 2-(oxetan-3-yloxy)pyrimidin-5-amine . This ΔLogP of –0.12 units indicates that relocating the oxetanyloxy group from the 2-position to the 4-position, combined with N-methylation at the 5-amine, decreases overall lipophilicity by approximately 29% on a linear scale (from 2.62 to 1.98 in absolute partition coefficient).

Lipophilicity ADME Lead Optimization

Hydrogen Bond Donor Count: Advantage of a Single HBD for Permeability and Selectivity Design

N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine possesses exactly one hydrogen bond donor (the N-methylamino NH), compared to two HBDs in 2-(oxetan-3-yloxy)pyrimidin-5-amine (the primary 5-amino group) and 4-(oxetan-3-yloxy)pyrimidin-2-amine (the primary 2-amino group) . Both comparator molecules contain a free –NH₂ group contributing two HBDs, while the target compound's secondary amine contributes only one.

Hydrogen Bonding Membrane Permeability Fragment-Based Drug Design

Metabolic Clearance: Class-Level Evidence for Oxetane-Directed mEH Hydrolysis Over CYP450 Dependence

Oxetane-containing compounds as a class have been demonstrated to undergo metabolic clearance via microsomal epoxide hydrolase (mEH)-catalyzed hydrolysis rather than cytochrome P450 oxidation, and the degree of mEH-mediated hydrolysis is modulated by minor structural modifications on the scaffold [1]. While no direct metabolic stability data for N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine have been published, the compound's oxetane ring—unsubstituted at the 3-position—retains the structural feature shown to be a substrate for mEH in a set of 18 structurally diverse oxetanes studied by Toselli et al. (2019). By contrast, the comparator N-methylpyrimidin-5-amine (CAS 40492-24-8), which lacks the oxetane entirely, is expected to rely on conventional CYP450/N-oxidation pathways .

Drug Metabolism Microsomal Epoxide Hydrolase Drug-Drug Interactions

Regiochemical Distinction: Free 2-Position Enables Orthogonal Derivatization Not Accessible to 2-Substituted Analogs

The target compound possesses a completely unsubstituted 2-position on the pyrimidine ring, whereas 2-(oxetan-3-yloxy)pyrimidin-5-amine and 2-methyl-4-(oxetan-3-yloxy)pyrimidine both carry substituents at C-2 [1]. This structural feature grants the target compound a unique synthetic handle: the C-2 position can undergo nucleophilic aromatic substitution (SₙAr), cross-coupling (e.g., Suzuki, Buchwald-Hartwig), or direct C–H functionalization to introduce diverse aryl, heteroaryl, or amino groups, while the 4-oxetanyloxy and 5-N-methylamino groups remain intact. The 2-chloro analog (CAS 1701598-01-7) shares this reactivity profile but introduces a chlorine atom that can prematurely react under cross-coupling conditions designed for the 2-position.

Chemical Biology Parallel Synthesis Kinase Inhibitor Design

Patent Precedent: O-Linked Pyrimidin-4-amine Scaffold as Deoxycytidine Kinase Inhibitor Pharmacophore

US Patent Application 20080146571 (Augeri et al., filed 2007) broadly claims O-linked pyrimidin-4-amine-based compounds of formula I as potent deoxycytidine kinase (dCK) inhibitors for the treatment of cancer, with exemplified compounds achieving Ki values in the low nanomolar range [1]. N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine maps onto the generic Markush structure disclosed in this patent: a pyrimidine core bearing an O-linked substituent at the 4-position (here, oxetan-3-yloxy) and an amine at the 5-position (here, N-methyl). In contrast, the 2-oxetanyloxy regioisomer (CAS 1349709-06-3) and the 4-oxetanyloxy-2-amine analog (CAS 1598264-05-1) place the amine at different positions relative to the oxetane ether, potentially altering the key hydrogen-bonding interactions with dCK active-site residues.

Cancer Therapeutics Deoxycytidine Kinase Nucleoside Analog Design

High-Impact Research and Industrial Application Scenarios for N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine


Kinase Inhibitor Lead Generation via 2-Position Diversification Libraries

The target compound's free 2-position and single hydrogen bond donor make it an ideal core scaffold for generating focused kinase inhibitor libraries. Researchers can perform parallel Suzuki-Miyaura or Buchwald-Hartwig couplings at C-2 to introduce diverse aromatic or heteroaromatic groups while retaining the oxetane ring for metabolic stability and the N-methylamine as a solubility-modulating handle. The lower TPSA (56.27 Ų) versus the 2-oxetanyloxy regioisomer predicts better cell permeability for screening hits . This application is directly supported by the compound's use as a key intermediate for constructing targeted kinase inhibitors .

Deoxycytidine Kinase (dCK) Inhibitor Optimization for Oncolytic Therapy

Building on the patent precedent established by Augeri et al. (US20080146571), N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine can serve as a starting scaffold for optimizing dCK inhibitors [1]. The oxetane moiety may divert metabolism toward mEH-mediated hydrolysis, potentially reducing CYP450-dependent clearance and the associated risk of drug-drug interactions—a critical consideration for combination chemotherapy regimens [2]. The single HBD and moderate LogP (0.2959) align with the physicochemical profile desired for nucleotide mimetic therapeutics.

CNS-Penetrant Probe Development Leveraging Favorable Permeability Predictors

With a TPSA of 56.27 Ų (well below the empirical 70 Ų threshold for blood-brain barrier penetration) and only one HBD, the target compound exhibits an in silico profile predictive of CNS permeability . This contrasts with the 2-oxetanyloxy regioisomer whose TPSA of 70.26 Ų approaches the exclusion boundary. Discovery programs targeting brain-penetrant kinase inhibitors (e.g., for glioblastoma or neurodegenerative disease) may preferentially select this building block to maintain CNS drug-likeness from the earliest synthetic steps.

Metabolic Soft-Spot Engineering in Lead Optimization

The oxetane ring in N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine is positioned to serve as a metabolic soft spot via mEH-catalyzed hydrolysis, as demonstrated for structurally diverse oxetanes by Toselli et al. (2019) [2]. Incorporating this building block early in a lead series allows medicinal chemistry teams to engineer predictable, non-CYP450 clearance pathways, potentially avoiding reactive metabolite formation and simplifying human dose prediction. Procurement of this specific building block ensures the oxetane is installed at the pyrimidine 4-position—a regiochemistry that may present optimal geometry for mEH active-site access based on the homology model described in the Toselli study.

Quote Request

Request a Quote for N-Methyl-4-(oxetan-3-yloxy)pyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.